N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated methoxyphenyl group, a pyridinyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine derivative and a suitable halide.
Formation of the Propanamide Linker: The final step involves the amidation of the intermediate with 3-chloro-4-methoxyaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include those related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridin-4-yl group.
Uniqueness
The uniqueness of N-(3-chloro-4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridinyl group can affect the compound’s ability to interact with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15ClN4O3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C17H15ClN4O3/c1-24-14-5-4-12(9-13(14)18)20-15(23)6-7-16-21-17(22-25-16)11-3-2-8-19-10-11/h2-5,8-10H,6-7H2,1H3,(H,20,23) |
InChI Key |
IFCBDTGJIYUOMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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